molecular formula C17H25NO3 B125401 Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate CAS No. 158144-85-5

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate

Cat. No. B125401
CAS No.: 158144-85-5
M. Wt: 291.4 g/mol
InChI Key: RSJVNHQETHAMJH-UHFFFAOYSA-N
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Patent
US08383821B2

Procedure details

4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate (19.0 g, 50.3 mmol) was suspended in dry tetrahydrofuran (100 mL) and cooled to 0° C. To this was added borane tetrahydrofuran complex (1 M in THF, 100 mL, 100 mmol) cautiously over 15 min and the reaction mixture allowed to warm to room temperature overnight. The reaction mixture was cooled to 0° C., treated with di-tert-butyl carbonate (15.0 g, 218 mmol) and 10 N sodium hydroxide (12 mL), stirred at 0° C., and at room temperature overnight. The reaction mixture was diluted with ethyl acetate, washed with water (2×), brine (2×), dried over sodium sulfate and concentrated. The crude product was triturated with 10% ethyl acetate/hexanes solution to afford 9.2 g (63%) of the title compound. 1H-NMR (CD3OD, 300 MHz) δ 7.35-7.43 (m, 4H), 7.24-7.26 (m, 1H), 3.78-3.85 (m, 2H), 3.49 (s, 2H), 2.97 (m, 2H), 2.17-2.21 (m, 2H), 1.77-1.87 (m, 2H), 1.46 (s, 9H). Mass spec.: 292.17 (MH)+.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O)(=O)=O)=CC=1.[C:12]1([C:18]2([C:24]([OH:26])=O)[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O1CCCC1.B.[C:33](=O)([O:39]C(C)(C)C)[O:34][C:35]([CH3:38])([CH3:37])[CH3:36].[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[OH:26][CH2:24][C:18]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:19][CH2:20][N:21]([C:33]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:39])[CH2:22][CH2:23]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1.B
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with 10% ethyl acetate/hexanes solution

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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